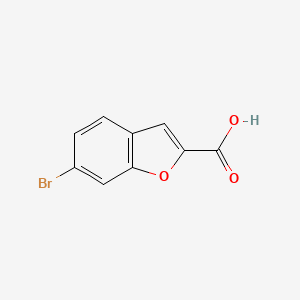
2-(2-Naphthyloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthyloxy)aniline is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Polymerization and Catalysis
2-(2-Naphthyloxy)aniline has been utilized in the synthesis of novel titanium complexes, which show high activity in ethylene polymerization. These complexes contribute significantly to the production of polyethylene with varying molecular weights, showcasing their potential in polymer chemistry (Tang Ping, 2007).
2. Proton Transfer Studies
Studies on proton transfer in compounds similar to this compound, such as N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine, reveal insights into hydrogen bonding and π-electron delocalization. These findings are crucial for understanding the behavior of molecular structures in different states (T. Inabe et al., 1994).
3. Photophysical Properties
Research on the photophysical properties of related Schiff bases and azo dyes containing intramolecular hydrogen bonds, like this compound, shows their fluorescence characteristics and quantum yields at various temperatures. This knowledge is beneficial in the field of photochemistry and material sciences (H. Joshi et al., 2002).
4. UV Absorption Studies
Studies on the ultra-violet absorption spectra of related compounds like β-naphthylamine provide insights into the effects of proton-acceptor reagents in different solvents. This research is significant for understanding the electronic properties of similar aniline derivatives (T. Lin & Wei‐chuwan Lin, 1961).
5. Synthesis of Chemical Structures
Gold(I)-catalyzed cyclizations of aromatic 1,5-enyne to synthesize structures like 2-(naphthalen-2-yl)aniline are significant in organic synthesis. This method facilitates the production of complex chemical structures such as benzo[α]carbazole derivatives, showcasing the versatility of this compound in synthetic chemistry (Jiayue Fu et al., 2021).
6. Electrochemical Applications
Electrochemical dehydrogenative cross-coupling methods involving aniline derivatives, including naphthalen-2-amine, highlight their utility in synthesizing biaryl compounds. This approach showcases the potential of this compound in creating valuable pharmacophores (M. Luo et al., 2020).
Mecanismo De Acción
Target of Action
It’s structurally similar compound, beta-(2-naphthyl)-alanine, has been found to interact with tyrosine–trna ligase, cytoplasmic, peptidyl-prolyl cis-trans isomerase nima-interacting 1, and prothrombin . These proteins play crucial roles in protein synthesis, protein folding, and blood clotting respectively .
Mode of Action
For instance, Tyrosine–tRNA ligase catalyzes the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .
Biochemical Pathways
Given its potential targets, it could influence protein synthesis and folding, as well as blood clotting .
Result of Action
Based on its potential targets, it could influence protein synthesis and folding, as well as blood clotting .
Propiedades
IUPAC Name |
2-naphthalen-2-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWJNQPNWFFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)





![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
acetate](/img/structure/B1332300.png)





